3-amino-N,N-dimethylpyrrolidine-1-sulfonamide hydrochloride
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Overview
Description
3-amino-N,N-dimethylpyrrolidine-1-sulfonamide hydrochloride is a chemical compound with the molecular formula C6H16ClN3O2S and a molecular weight of 229.72 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
The synthesis of 3-amino-N,N-dimethylpyrrolidine-1-sulfonamide hydrochloride typically involves the reaction of N,N-dimethylpyrrolidine with sulfonamide under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-amino-N,N-dimethylpyrrolidine-1-sulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-amino-N,N-dimethylpyrrolidine-1-sulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-N,N-dimethylpyrrolidine-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
3-amino-N,N-dimethylpyrrolidine-1-sulfonamide hydrochloride can be compared with other sulfonamide derivatives, such as:
Sulfanilamide: A simpler sulfonamide with broad antimicrobial activity.
Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.
Properties
CAS No. |
2613384-97-5 |
---|---|
Molecular Formula |
C6H16ClN3O2S |
Molecular Weight |
229.7 |
Purity |
95 |
Origin of Product |
United States |
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